

# Application Note: In Vitro Dissolution Testing for Pridinol Combination Tablets

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## Compound of Interest

Compound Name: Pridinol hydrochloride

Cat. No.: B1210197

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## Introduction

Pridinol is a centrally acting muscle relaxant often formulated in combination with non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam or diclofenac to treat muscle spasms and associated pain. In vitro dissolution testing is a critical quality control parameter for these combination tablets, ensuring batch-to-batch consistency and providing insights into the in vivo drug release profile. This application note details the established protocols for the dissolution testing of Pridinol combination tablets, providing a comprehensive guide for researchers, scientists, and drug development professionals.

## Optimized Dissolution Testing Protocol for Pridinol Mesylate and Meloxicam Combination Tablets

A validated dissolution test for a combination tablet of meloxicam and pridinol mesylate has been established to ensure at least 75% of both drugs are dissolved within 45 minutes.<sup>[1][2][3]</sup><sup>[4]</sup> The optimized conditions are summarized in the table below.

Parameter	Specification
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of 50 mM phosphate buffer (pH 7.5)
Temperature	37.0 ± 0.5°C
Paddle Rotation Speed	75 rpm
Sampling Times	5, 10, 20, 30, 45, and 60 minutes
Acceptance Criteria	Not less than 75% of both drugs dissolved in 45 minutes. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocol: Dissolution Procedure

- Preparation of Dissolution Medium: Prepare a 50 mM phosphate buffer and adjust the pH to 7.5. Deaerate the medium before use.
- Apparatus Setup: Set up the USP Apparatus 2 (Paddle) and preheat the dissolution medium to 37.0 ± 0.5°C in each of the six vessels, each containing 900 mL.[\[2\]](#)
- Test Initiation: Place one tablet in each of the six vessels.[\[2\]](#) Immediately start the paddle rotation at 75 rpm.
- Sampling: At each specified time point (5, 10, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.[\[2\]](#)
- Sample Preparation: Filter the withdrawn aliquots, discarding the first few milliliters.[\[2\]](#) Transfer 2 mL of the filtrate into a 5 mL volumetric flask and dilute to the mark with methanol.[\[2\]](#)
- Analysis: Determine the amount of dissolved Pridinol and the co-administered drug (e.g., Meloxicam) using a validated analytical method, such as HPLC.

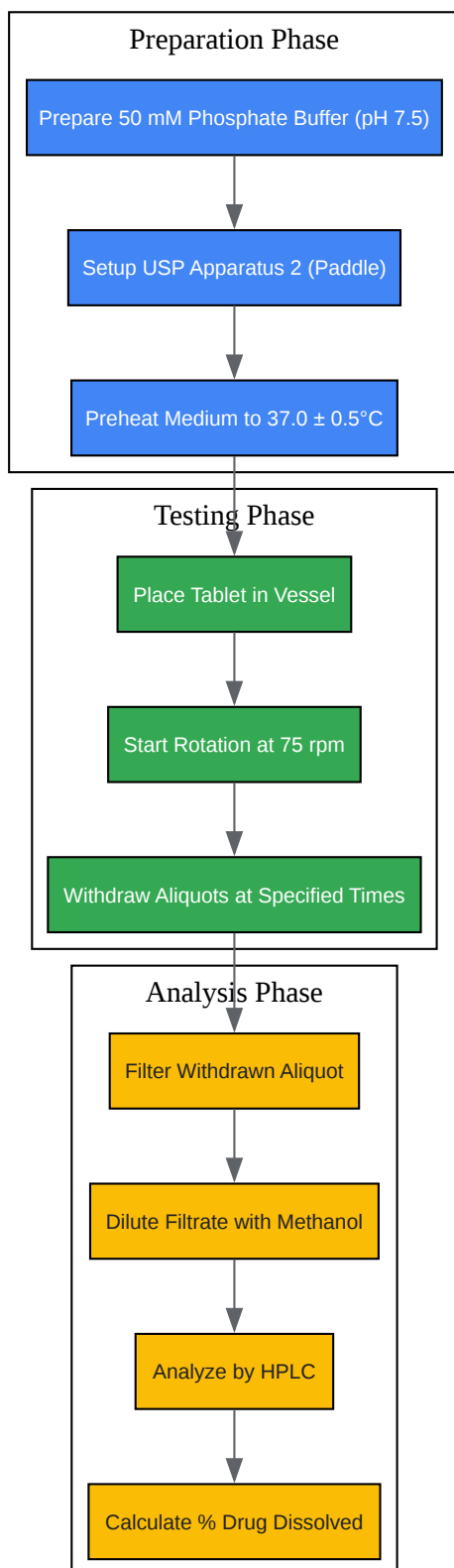
## Analytical Method: High-Performance Liquid Chromatography (HPLC) for Simultaneous

## Determination

A validated reversed-phase HPLC method can be used for the simultaneous quantification of Pridinol and its combination drug in the dissolution samples.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Specification for Meloxicam and Pridinol Mesylate	Specification for Diclofenac and Pridinol
Column	C18 (250 mm x 4.6 mm, 5 µm) <a href="#">[6]</a>	Base-deactivated silica C8
Mobile Phase	Methanol: Isopropanol: 50 mM Potassium Phosphate Buffer (pH 5.9) (51:9:40 v/v/v) <a href="#">[6]</a>	50 mM Phosphate Buffer (pH 2.5): Methanol (40:60 v/v) <a href="#">[5]</a>
Flow Rate	1.0 mL/min <a href="#">[6]</a>	1.0 mL/min <a href="#">[5]</a>
Detection	UV at 225 nm <a href="#">[6]</a>	UV at 225 nm <a href="#">[5]</a>
Column Temperature	Ambient	40°C <a href="#">[5]</a>

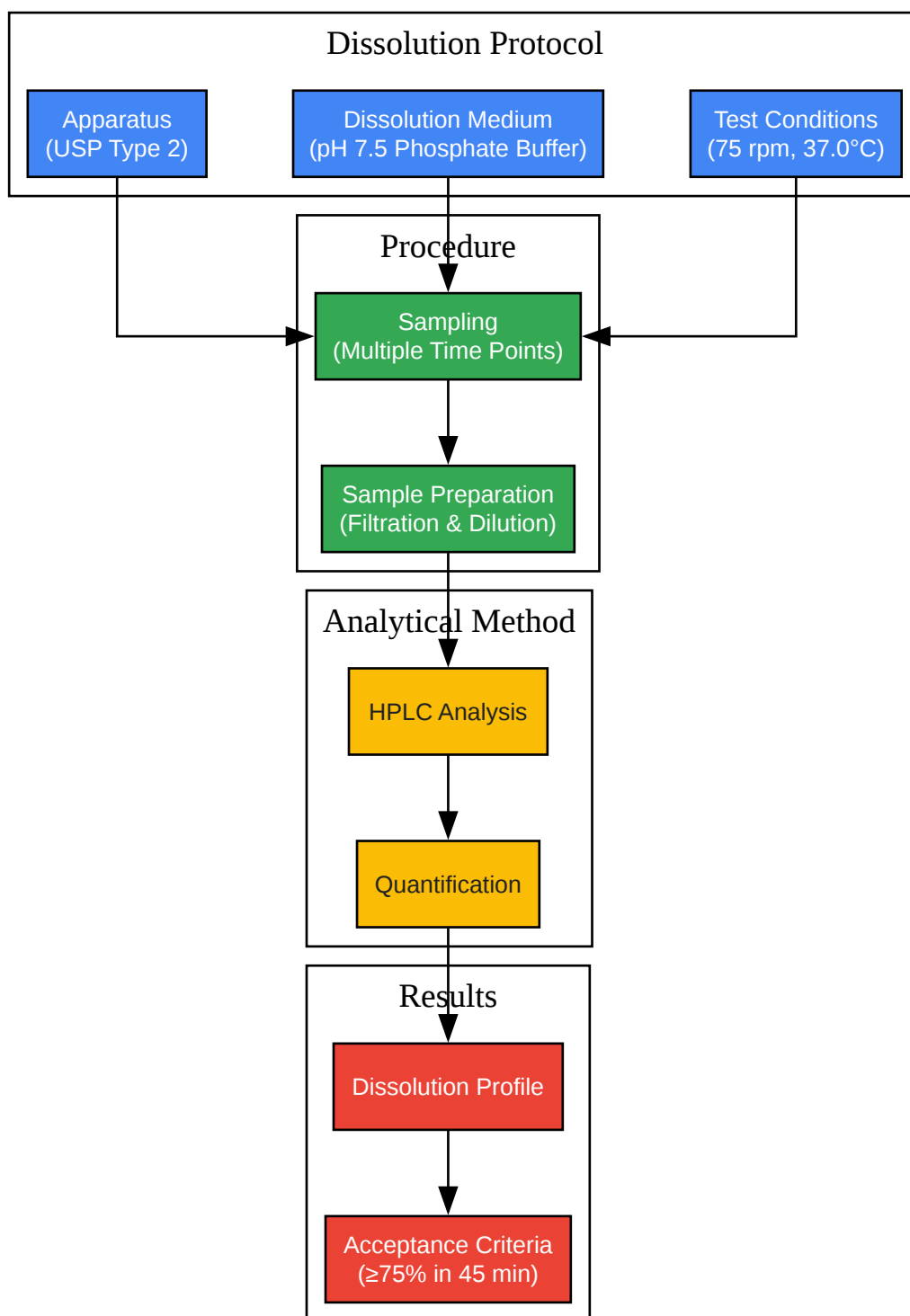
## Experimental Workflow for In Vitro Dissolution Testing



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Caption: Workflow for the in vitro dissolution testing of Pridinol combination tablets.

## Logical Relationship of Dissolution Testing Components



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Caption: Interrelation of components in the dissolution testing of Pridinol tablets.

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## References

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